molecular formula C8H10F2N2O2 B129772 Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 141573-95-7

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B129772
CAS No.: 141573-95-7
M. Wt: 204.17 g/mol
InChI Key: MRQQMVMIANXDKC-UHFFFAOYSA-N
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Description

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and an ethyl ester group attached to a pyrazole ring.

Mechanism of Action

Target of Action

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound used commercially as an intermediate to several fungicides . The primary target of this compound is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, playing a crucial role in energy production within cells .

Mode of Action

The compound acts by inhibiting the activity of succinate dehydrogenase . This inhibition disrupts the normal function of the mitochondrial respiratory chain, leading to a decrease in energy production within the cell

Biochemical Pathways

The inhibition of succinate dehydrogenase affects the tricarboxylic acid (TCA) cycle , also known as the Krebs cycle . The TCA cycle is a central metabolic pathway involved in the production of ATP, the main energy currency of the cell. By inhibiting SDH, the compound disrupts the TCA cycle, leading to a decrease in ATP production and, consequently, a decrease in cellular energy levels .

Result of Action

The primary result of the compound’s action is the inhibition of fungal growth . By disrupting energy production within fungal cells, the compound effectively inhibits the growth and proliferation of these organisms . This makes it a valuable tool in the control of various fungal diseases.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors These may include temperature, pH, and the presence of other substances that could interact with the compound.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate are largely defined by its role in the inhibition of succinate dehydrogenase (SDHI), an enzyme involved in the citric acid cycle . This interaction with SDHI suggests that this compound may interact with other enzymes and proteins involved in metabolic pathways.

Cellular Effects

Its role as an SDHI inhibitor suggests that it may influence cell function by disrupting energy production within the cell

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with succinate dehydrogenase (SDHI), an enzyme involved in the citric acid cycle . By inhibiting SDHI, this compound disrupts the normal flow of the citric acid cycle, potentially leading to changes in cellular energy production.

Metabolic Pathways

This compound is involved in the citric acid cycle through its inhibition of succinate dehydrogenase (SDHI) . This suggests that it may interact with other enzymes and cofactors involved in this metabolic pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of difluoroacetoacetic acid ethyl ester with methylhydrazine. The reaction is carried out in the presence of a suitable solvent, such as ethyl acetate, and under controlled temperature conditions. The mixture is heated under reflux for several hours to facilitate the formation of the pyrazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antifungal and antibacterial activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester

Comparison: Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is unique due to its ethyl ester group, which can influence its solubility, reactivity, and biological activity compared to its acid, amide, and methyl ester counterparts. The presence of the ethyl ester group can enhance its lipophilicity, making it more suitable for certain applications in drug development and agrochemicals .

Properties

IUPAC Name

ethyl 3-(difluoromethyl)-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c1-3-14-8(13)5-4-12(2)11-6(5)7(9)10/h4,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQQMVMIANXDKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469916
Record name Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
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Molecular Weight

204.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141573-95-7
Record name 1H-Pyrazole-4-carboxylic acid, 3-(difluoromethyl)-1-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141573-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141573957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
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Record name Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
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Synthesis routes and methods I

Procedure details

10.8 g of N-1,1,2,2-tetrafluoroethyldimethylamine were initially charged in 50 ml of acetonitrile under argon and 26 g of boron trifluoride as a 17% solution in CH3CN were added at RT. The mixture was stirred for 30 min and then admixed with 8.67 g of ethyl dimethylaminoacrylate. The mixture was stirred at RT for 2 h and then added slowly to the solution of 3.4 g of methylhydrazine in 10 ml of acetonitrile at 10° C. After stirring at RT for 2 h, the acetonitrile was removed completely under reduced pressure and the product was admixed with water and filtered off. Distillation under reduced pressure or washing with cyclohexane afforded 10 g of the product with the purity of 99% and an m.p. of 62-63° C.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
ethyl dimethylaminoacrylate
Quantity
8.67 g
Type
reactant
Reaction Step Three
Name
methylhydrazine
Quantity
3.4 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

10.0 g (30 mmol) of N-[(2E)-1-(difluoromethyl)-3-(dimethylamino)-2-(ethoxycarbonyl)prop-2-en-1-ylidene]-N-methylmethanaminium tetrafluoroborate were dissolved in 50 ml of acetonitrile and admixed with 2.3 g of methylhydrazine. After stirring at RT for 2 h, the acetonitrile was removed completely under reduced pressure. Distillation under reduced pressure or crystallization from n-hexane afforded 5.3 g (86% of theory) of the product having an m.p. of 63-65° C.
Quantity
50 mL
Type
solvent
Reaction Step One
Name
methylhydrazine
Quantity
2.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 0.25 mol solution of methylhydrazine 40% diluted in 50.0 g xylene and 4.7 g water was prepared. A solution of 0.25 mol of 2-[1-Ethoxy-meth-(Z)-ylidene]-4,4-difluoro-3-oxo-butyric acid ethyl ester in 100.0 g xylene was added to the methylhydrazine over 30-60 minutes at a temperature of 20-25° C. The reaction mixture was stirred for 15 min. The phases of the reaction mass were separated.
[Compound]
Name
solution
Quantity
0.25 mol
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Name
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
0.25 mol
Type
reactant
Reaction Step Three
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 g
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To 20.4 g of ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (iso-DFPE) was added 11.3 g of dimethyl phosphite and 0.82 g of methane sulfonic acid. The mixture was heated to 170° C. and stirred for 7 hours. The solution was cooled and distilled to recover recycled trimethyl phosphate and 0.9 g of starting ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (iso-DFPE). The remaining solution was added to 50 g of cold water. The solution was allowed to stir for 30 min. The precipitating solid was filtered and dried to give 14.1 g of product.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To 20.4 g of ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (iso-DFPE) was added 14.4 g of trimethyl phosphate and 0.82 g of methane sulfonic acid. The mixture was heated to 170° C. and stirred for 7 hours. The solution was cooled and distilled to recover recycled trimethyl phosphate and 2.0 g of starting ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate. The remaining solution was added to 50 g of cold water. The solution was allowed to stir for 30 min. The precipitating solid was filtered and dried to give 16.2 g of product.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One
Customer
Q & A

Q1: Why is Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate considered an important building block in agrochemistry?

A1: this compound (DFMMP) serves as a key precursor for a new generation of fungicides []. This includes commercially available products like Sedaxane by Syngenta, Fluxapyroxad by BASF, and Bixafen by Bayer. These fungicides play a crucial role in protecting crops and ensuring food security.

Q2: What are the environmental advantages of the synthetic route for DFMMP developed by Solvay laboratories?

A2: The abstract highlights that the novel synthesis of DFMMP developed by Solvay laboratories is both cost-competitive and environmentally friendly []. This suggests that compared to previous methods, this route likely uses less hazardous reagents, produces less waste, and/or operates under milder reaction conditions. This contributes to a reduced environmental footprint for the production of this important fungicide building block.

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